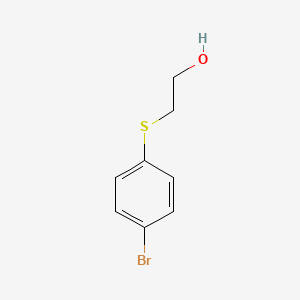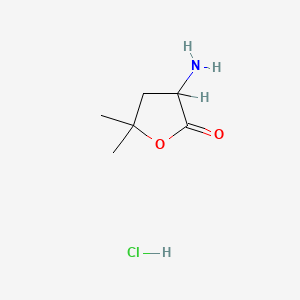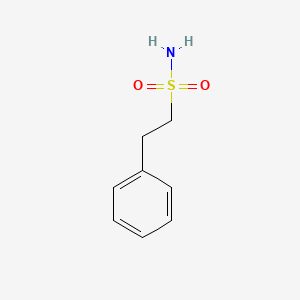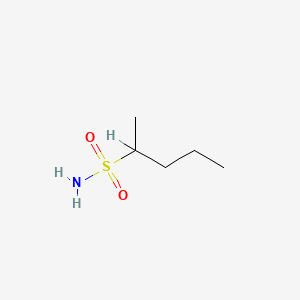
5-Phenylpyrrolidin-2-one
Descripción general
Descripción
5-Phenylpyrrolidin-2-one (5-PPO) is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic amide derivative of pyrrolidin-2-one and has been used in the synthesis of various compounds. 5-PPO is an important intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used in the development of new materials for optical and electronic applications.
Aplicaciones Científicas De Investigación
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which is a key component of 5-Phenylpyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Role in Synthesis of Bioactive Compounds
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It plays a significant role in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including 5-Phenylpyrrolidin-2-one, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Pyrrolidin-2-one derivatives have also demonstrated anticancer activity . This suggests that 5-Phenylpyrrolidin-2-one could be used in the development of novel anticancer therapies.
Anti-inflammatory Activity
Compounds containing a pyrrolidin-2-one moiety have been found to exhibit anti-inflammatory properties . This indicates that 5-Phenylpyrrolidin-2-one could potentially be used in the treatment of inflammatory conditions.
Antidepressant Activity
Pyrrolidin-2-one derivatives have shown antidepressant activity . This suggests that 5-Phenylpyrrolidin-2-one could be explored for its potential use in the treatment of depression.
Anti-HCV Activity
Some pyrrolidin-2-one derivatives have demonstrated anti-HCV (Hepatitis C Virus) activity . This indicates that 5-Phenylpyrrolidin-2-one could potentially be used in the development of new treatments for Hepatitis C.
Industrial Applications
In addition to its potential medicinal applications, 5-Phenylpyrrolidin-2-one has also been used in industrial applications . For example, it has been used in the synthesis of [(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .
Mode of Action
The mode of action of 5-Phenylpyrrolidin-2-one involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process leads to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Result of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs in compounds possessing potent biological activities . These activities could potentially result from the action of 5-Phenylpyrrolidin-2-one.
Propiedades
IUPAC Name |
5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidin-2-one | |
CAS RN |
22050-10-8 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22050-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?
A1: Two main synthetic approaches for 5-Phenylpyrrolidin-2-one are described in the provided research:
Q2: Has the crystal structure of any 5-Phenylpyrrolidin-2-one derivative been reported?
A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []
Q3: What biological activities have been associated with 5-Phenylpyrrolidin-2-one derivatives?
A3: Derivatives of 5-Phenylpyrrolidin-2-one, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.
Q4: Are there any chiral aspects associated with 5-Phenylpyrrolidin-2-one?
A4: The structure of 5-Phenylpyrrolidin-2-one possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from 5-Phenylpyrrolidin-2-one. This separation allowed for the determination of the absolute configuration of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)




![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
